Cinnamic acid pyrrolidid

Description

Contextualization within Natural Product Chemistry and Pharmaceutical Discovery

Natural product chemistry, the study of chemical compounds derived from living organisms, has historically been a cornerstone of pharmaceutical discovery. Many medicines are derived from or inspired by natural products. 1-Cinnamoylpyrrolidine fits within this paradigm as a secondary metabolite isolated from various plant species. It has been identified in plants of the Piper genus, including Piper wightii, Piper argyrophyllum, Piper caninum, Piper lolot, and Piper sarmentosum. nih.govnih.govtargetmol.com

The discovery of compounds like 1-Cinnamoylpyrrolidine is significant for pharmaceutical research. The unique structural arrangement, consisting of a cinnamoyl group attached to a pyrrolidine (B122466) amide, provides a scaffold that can be explored for biological activity. The process typically involves isolation from a natural source, structural elucidation using techniques like NMR spectroscopy and mass spectrometry, and subsequent screening for pharmacological effects. Research into such compounds is driven by the continuous need for new therapeutic agents and the understanding that natural products are a rich source of chemical diversity and novel mechanisms of action. dokumen.pub

Overview of Amide Alkaloids in Piper Species Research

1-Cinnamoylpyrrolidine belongs to the large and structurally diverse family of amide alkaloids, which are characteristic constituents of the Piper genus (the pepper family). sciopen.com Plants like Piper nigrum (black pepper) and Piper longum are well-known spices and are also recognized in traditional medicine, largely due to their abundance of these alkaloids. sciopen.comnih.gov

Research has identified hundreds of different amide alkaloids within various parts of Piper plants, including the fruits, stems, leaves, and roots. nih.govacs.org Piperine is the most abundant and widely studied of these compounds, but a vast array of other related molecules exists, each with potentially unique properties. nih.govicipe.org These alkaloids exhibit a broad spectrum of biological activities, with studies reporting anti-inflammatory, anti-tumor, and neuroprotective effects. sciopen.com The anti-inflammatory actions are often linked to the inhibition of pathways like NF-κB, while anti-tumor effects can be mediated through various signaling pathways such as MAPK and Akt. sciopen.com The comprehensive investigation of the less abundant amides, like 1-Cinnamoylpyrrolidine, is a key goal in the field, as they may offer distinct bioactivities or serve as templates for new synthetic drugs. nih.gov

Current Research Trajectories for 1-Cinnamoylpyrrolidine

Current research on 1-Cinnamoylpyrrolidine and related amide alkaloids is proceeding along several key trajectories. A primary focus remains the exploration and characterization of its biological activities. Initial studies have shown that 1-Cinnamoylpyrrolidine can act as a DNA strand scission agent, capable of inducing relaxation in supercoiled plasmid DNA, and can inhibit platelet aggregation. targetmol.commedchemexpress.com

Another significant area of research is chemical synthesis. The development of synthetic protocols for 1-Cinnamoylpyrrolidine and its derivatives is crucial. researchgate.netrsc.org Synthesis allows for the production of larger quantities of the compound for further study, overcoming the limitations of extraction from natural sources. It also opens the door for medicinal chemists to create structural analogues, modifying parts of the molecule to potentially enhance activity, improve selectivity, or explore structure-activity relationships. medscape.com

Furthermore, computational studies are becoming an integral part of the research process for natural products. nih.gov Methodologies such as molecular docking and molecular dynamics simulations are used to predict how compounds like 1-Cinnamoylpyrrolidine might interact with biological targets such as proteins and enzymes. researchgate.net These computational approaches help to hypothesize mechanisms of action and guide the design of laboratory experiments, accelerating the drug discovery and development process. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of 1-Cinnamoylpyrrolidine

| Property | Value | Source |

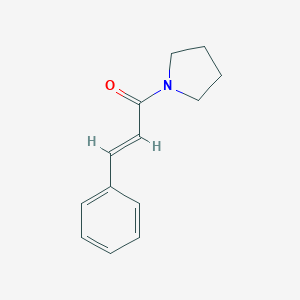

| IUPAC Name | (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | nih.gov |

| Molecular Formula | C₁₃H₁₅NO | nih.gov |

| Molecular Weight | 201.26 g/mol | nih.gov |

| CAS Number | 52438-21-8 | nih.govtargetmol.com |

| Natural Sources | Piper caninum, Piper wightii, Piper argyrophyllum, Piper lolot, Piper sarmentosum | nih.govnih.govtargetmol.com |

Table 2: Reported Biological Activities of 1-Cinnamoylpyrrolidine

| Activity | Description | Finding | Source |

| DNA Strand Scission | Induces the relaxation of supercoiled pBR322 plasmid DNA in the presence of Cu²⁺. | The compound acts as a DNA strand breaking agent. | targetmol.commedchemexpress.com |

| Antiplatelet Activity | Inhibits platelet-activating factor (PAF)-induced platelet aggregation. | IC₅₀ = 37.3 μM | targetmol.commedchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIGICUAXLIURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940847 | |

| Record name | 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-21-2 | |

| Record name | 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Isolation, and Characterization Methodologies

The discovery and subsequent investigation of 1-cinnamoylpyrrolidine are intrinsically linked to the phytochemical exploration of the Piper genus, a diverse group of plants known for producing a wide array of bioactive secondary metabolites.

Botanical Sources and Phytochemical Extraction Techniques

1-Cinnamoylpyrrolidine has been identified as one of the active principles in Piper caninum. nih.govtargetmol.com In a notable study, a crude extract of P. caninum was found to exhibit DNA-cleaving properties. nih.gov This led to a bioassay-guided fractionation of the extract to isolate the responsible compounds. nih.gov The process identified 1-cinnamoylpyrrolidine, along with N-cis-feruloyl tyramine (B21549) and N-trans-feruloyl tyramine, as agents capable of inducing the relaxation of supercoiled pBR322 plasmid DNA in the presence of Cu(2+). nih.govmedchemexpress.com

Research on the chemical constituents of Piper taiwanense has also led to the isolation of 1-cinnamoylpyrrolidine. researchgate.netmagtechjournal.com In one study, the stems of P. taiwanense were investigated, resulting in the identification of three new amides (taiwanamides A-C) alongside the known compounds 1-cinnamoylpyrrolidine and 1-(m-methoxycinnamoyl)pyrrolide. researchgate.net Another investigation of the aerial parts of P. taiwanense isolated a new amide, pipertaiwanamide, in addition to four known compounds, including 1-cinnamoylpyrrolidine. researchgate.net

1-Cinnamoylpyrrolidine has been reported in Piper sarmentosum. nih.gov Phytochemical analysis of the fresh roots of P. sarmentosum led to the isolation of sixteen compounds, with some being new to the species. nih.gov Furthermore, a comprehensive analysis of the methanolic extract of Malaysian P. sarmentosum leaves using mass-based dereplication and molecular networking identified 62 compounds, including 30 amide alkaloids. ikm.org.my

The presence of this alkaloid extends to other species within the genus. In Piper lolot, a methanolic extract demonstrated potent inhibitory activity on platelet aggregation, and subsequent activity-guided isolation yielded 1-trans-cinnamoylpyrrolidine among other compounds. nih.govncku.edu.twresearchgate.net Studies on Piper marginatum, a plant used in traditional medicine, have also confirmed the presence of 1-cinnamoylpyrrolidine in its stems. researchgate.net The compound was obtained from an ethanol (B145695) extract of the stems, which was then fractionated using silica (B1680970) gel chromatography. researchgate.net A review of amide alkaloids from the genus Piper also lists 1-cinnamoylpyrrolidine as a constituent of P. argyrophyllum stems. magtechjournal.com

Table 1: Botanical Sources of 1-Cinnamoylpyrrolidine

| Species | Plant Part Used | Extraction/Isolation Method | Reference(s) |

|---|---|---|---|

| Piper caninum | - | Bioassay-guided fractionation | nih.govtargetmol.com |

| Piper taiwanense | Stems, Aerial parts | - | researchgate.netmagtechjournal.comresearchgate.net |

| Piper sarmentosum | Roots, Leaves | Methanolic extract, Mass-based dereplication | nih.govnih.govikm.org.my |

| Piper lolot | Leaves | Methanolic extract, Activity-guided isolation | nih.govncku.edu.twresearchgate.net |

| Piper marginatum | Stems | Ethanol extract, Silica gel chromatography | researchgate.net |

| Piper argyrophyllum | Stems | - | magtechjournal.com |

Chromatographic and Spectroscopic Elucidation Strategies for Isolation

The isolation and structural confirmation of 1-cinnamoylpyrrolidine from complex plant matrices rely on a combination of chromatographic separation techniques and sophisticated spectroscopic analysis.

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive natural products. This approach involves systematically separating a crude plant extract into fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology was instrumental in the isolation of 1-cinnamoylpyrrolidine from Piper caninum, where the assay guided the separation based on the compound's DNA-cleaving ability. nih.govelsevierpure.com Similarly, in the study of Piper lolot, the isolation of 1-trans-cinnamoylpyrrolidine was guided by its antiplatelet aggregation activity. nih.govncku.edu.tw The process typically begins with solvent extraction of the plant material, followed by various chromatographic techniques, such as column chromatography, to separate the components based on their physicochemical properties. journaljamps.comunila.ac.id

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of a molecule. arxiv.orgorganicchemistrydata.org These techniques provide information about the chemical environment, connectivity, and stereochemistry of the atoms. For 1-cinnamoylpyrrolidine, NMR data would confirm the presence of the cinnamoyl group and the pyrrolidine (B122466) ring. dntb.gov.ua

Mass Spectrometry (MS): MS provides the precise molecular weight and fragmentation pattern of a compound, which aids in determining its elemental composition and structural features. chemix-chemistry-software.com High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of newly isolated natural products like 1-cinnamoylpyrrolidine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. chemix-chemistry-software.com In the case of 1-cinnamoylpyrrolidine, the IR spectrum would show characteristic absorption bands for the amide carbonyl group and the carbon-carbon double bond of the cinnamoyl moiety.

The combined application of these spectroscopic techniques allows for the unambiguous structural confirmation of 1-cinnamoylpyrrolidine. researchgate.net

Table 2: Spectroscopic Data for 1-Cinnamoylpyrrolidine

| Technique | Key Findings | Reference(s) |

|---|---|---|

| NMR Spectroscopy | Confirms the carbon-hydrogen framework, including the cinnamoyl and pyrrolidine moieties. | arxiv.orgorganicchemistrydata.orgdntb.gov.ua |

| Mass Spectrometry | Determines the precise molecular weight and elemental composition. | chemix-chemistry-software.com |

| Infrared Spectroscopy | Identifies functional groups such as the amide carbonyl and C=C double bond. | chemix-chemistry-software.com |

Dereplication and Molecular Networking Approaches in Phytochemical Profiling

In modern natural product research, identifying known compounds from complex biological extracts is a critical and often time-consuming step. nih.gov Dereplication refers to the process of rapidly identifying known chemical constituents in an extract to avoid the lengthy process of re-isolating and re-characterizing them. nih.govcore.ac.uk This allows researchers to focus on novel or most promising bioactive compounds. core.ac.uk

A powerful strategy for dereplication is molecular networking, which utilizes tandem mass spectrometry (MS/MS) data. nih.gov This approach organizes the vast amount of data generated from an LC-MS/MS analysis into visual networks based on the similarity of fragmentation patterns. nih.govcore.ac.uk In these networks, each node represents a unique molecule (parent ion), and the connections (edges) between nodes indicate a high degree of structural similarity based on their MS/MS spectra. core.ac.uk

This methodology has been successfully applied to the phytochemical profiling of Piper species. ikm.org.myikm.org.my For instance, a comprehensive analysis of a methanolic extract of Piper sarmentosum leaves used a mass-based dereplication strategy coupled with molecular networking. ikm.org.my The LC-MS/MS data was processed and analyzed using platforms like GNPS (Global Natural Products Social Molecular Networking), which compares the experimental MS/MS spectra against extensive spectral libraries of known compounds. ikm.org.my This enabled the rapid annotation of dozens of compounds, including numerous amide alkaloids, from the crude extract. ikm.org.my

By clustering molecules with similar chemical scaffolds, molecular networking facilitates the identification of not only the exact known compounds, such as 1-cinnamoylpyrrolidine, but also its structural analogues within the same extract. nih.gov This approach significantly accelerates the chemical profiling of complex mixtures, providing a comprehensive overview of the chemical diversity within a plant sample and guiding the targeted isolation of new or bioactive substances. nih.gov

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Pathways of 1-Cinnamoylpyrrolidine

The formation of the core 1-Cinnamoylpyrrolidine structure is primarily achieved through the creation of an amide bond between a cinnamic acid precursor and pyrrolidine (B122466). Several effective methods have been developed and optimized for this purpose.

Amidation Reactions and Optimization Protocols

Amidation represents the most direct approach to synthesizing 1-Cinnamoylpyrrolidine. This can be accomplished through two main pathways: the coupling of cinnamic acid with pyrrolidine using a coupling agent, or the reaction of a more reactive cinnamic acid derivative, such as an acyl chloride, with pyrrolidine.

One common laboratory-scale method involves the use of carbodiimide (B86325) coupling agents. fishersci.co.uk In a typical procedure, cinnamic acid is reacted with pyrrolidine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature, affording yields between 82% and 88%.

An alternative and widely used strategy is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. fishersci.co.uk In this context, cinnamoyl chloride is reacted with pyrrolidine. This reaction is typically carried out in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk A continuous flow process has been described where cinnamoyl chloride and pyrrolidine are fed into a tubular reactor at 50°C, followed by in-line neutralization, resulting in yields of 78–82% with high purity. Optimization of these reactions often involves adjusting the solvent, base, and temperature to maximize yield and purity. ccspublishing.org.cn For instance, N-methyl pyrrolidone (NMP) can serve as both a solvent and an acid-binding reagent, potentially avoiding the need for a separate base. ccspublishing.org.cn

| Method | Reagents | Solvent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling | Cinnamic acid, Pyrrolidine, DCC, DMAP | DCM | 0°C to Room Temp, 6-8 hours | 82-88% | |

| Acyl Chloride (Flow) | Cinnamoyl chloride, Pyrrolidine, NaOH (neutralization) | Not specified | 50°C, 30 min residence time | 78-82% |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. anton-paar.comijcce.ac.ir This technique utilizes dielectric heating, where microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This can dramatically reduce reaction times from hours to minutes. beilstein-journals.org

While specific literature detailing the microwave-assisted synthesis of 1-Cinnamoylpyrrolidine is not prevalent, the principles are directly applicable to the amidation reactions described previously. The coupling of cinnamic acid and pyrrolidine or the reaction between cinnamoyl chloride and pyrrolidine could be significantly expedited using a dedicated microwave reactor. mdpi.comnanobioletters.com Such procedures offer benefits of time and energy efficiency, making them an attractive alternative to conventional heating methods. beilstein-journals.orgmdpi.com The reaction would typically be performed in a sealed vessel, allowing for temperatures to exceed the solvent's boiling point, further accelerating the synthesis. anton-paar.com

Application of Mizoroki–Heck Reaction Conditions

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides an alternative pathway for the synthesis of cinnamide derivatives, including 1-trans-cinnamoylpyrrolidine. rsc.orgwikipedia.org This approach builds the cinnamoyl backbone first, followed by amidation. A reported one-pot synthesis involves the Mizoroki-Heck cross-coupling of iodobenzene (B50100) and ethyl acrylate (B77674) using a palladium catalyst, followed by amidation of the resulting cinnamate (B1238496) derivative with pyrrolidine. rsc.org

A notable development is the use of the bio-based solvent Cyrene for the Mizoroki-Heck reaction, positioning it as a greener alternative. rsc.orgscispace.com The optimization of this reaction for the synthesis of cinnamate derivatives involved screening various temperatures and bases. The yield was found to increase significantly with temperature, with 150°C providing the best results. scispace.com A variety of bases were tested, with potassium carbonate (K2CO3) proving highly effective. scispace.com This synthetic route represents the first reported application of Mizoroki-Heck conditions for the synthesis of 1-trans-cinnamoylpyrrolidine. rsc.orgscispace.com

| Parameter | Condition | Outcome (Yield) |

|---|---|---|

| Temperature | 50 °C | 5% |

| 80 °C | 25% | |

| 150 °C | 75% | |

| Base | Triethylamine (TEA) | 78% |

| Sodium Acetate | 27% | |

| Potassium Carbonate (K2CO3) | 86% |

Design and Synthesis of Cinnamoylpyrrolidine Derivatives and Analogs

The core 1-Cinnamoylpyrrolidine scaffold serves as a template for the design and synthesis of a wide range of derivatives and analogs. These modifications are often pursued to explore structure-activity relationships for various biological targets.

Structure-Guided Derivatization Strategies

The synthesis of derivatives often involves systematic modifications to the cinnamoyl group or the pyrrolidine ring to probe how these changes affect biological activity. This structure-guided approach aims to enhance potency, selectivity, or other pharmacological properties. Strategies can include introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) onto the phenyl ring of the cinnamoyl moiety or altering the pyrrolidine ring itself. The synthesis of these analogs typically follows the same amidation protocols used for the parent compound, starting from appropriately substituted cinnamic acids or pyrrolidines. researchgate.net

Incorporation of Diverse Chemical Scaffolds (e.g., Triazolic Portions)

To explore novel chemical space and introduce new potential binding interactions, diverse chemical scaffolds can be incorporated into the cinnamoylpyrrolidine structure. A prominent example is the integration of triazole rings, which are known to be important pharmacophores. The synthesis of 1,2,3-triazole-containing analogs is commonly achieved via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.govorganic-chemistry.org

This strategy would typically involve preparing a precursor of either the cinnamic acid or pyrrolidine part that contains an azide (B81097) or a terminal alkyne functionality. For example, a cinnamoyl azide could be reacted with a pyrrolidine-alkyne derivative (or vice versa) in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. frontiersin.org This modular approach allows for the facile combination of different fragments to rapidly generate a library of cinnamoylpyrrolidine-triazole hybrids for biological screening. nih.gov

Investigation of Biological Activities in Pre Clinical Research Models Excluding Human Studies

Modulatory Effects on Platelet Aggregation Mechanisms

1-Cinnamoylpyrrolidine demonstrates notable antiplatelet activity in various in vitro models. bioscience.co.ukcaymanchem.com This has been observed through its ability to inhibit the aggregation of isolated washed rabbit platelets induced by different agonists. bioscience.co.ukcaymanchem.com

Research has shown that 1-Cinnamoylpyrrolidine is an inhibitor of platelet aggregation induced by Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in platelet activation. medchemexpress.comtargetmol.comwikipedia.org In studies using washed rabbit platelets, the compound exhibited significant inhibitory effects. medchemexpress.comtargetmol.com The concentration required to inhibit 50% of the PAF-induced aggregation, known as the IC50 value, was determined to be 37.3 μM. medchemexpress.comtargetmol.com This specific inhibitory action highlights its potential to interfere with PAF-mediated signaling pathways in platelets. ncku.edu.twnih.gov

The inhibitory effects of 1-Cinnamoylpyrrolidine extend to platelet aggregation stimulated by collagen. bioscience.co.ukcaymanchem.comnih.gov Collagen is a primary initiator of platelet adhesion and aggregation at sites of vascular injury. plos.org In assays with isolated washed rabbit platelets, 1-Cinnamoylpyrrolidine was found to inhibit collagen-induced aggregation with an IC50 value of 37.3 µM. bioscience.co.ukcaymanchem.com Another study also noted its inhibitory activity against arachidonic acid-induced aggregation, with an IC50 of 30.5 µM. bioscience.co.ukcaymanchem.com

Table 1: In Vitro Antiplatelet Aggregation Activity of 1-Cinnamoylpyrrolidine This interactive table summarizes the inhibitory concentration (IC50) values of 1-Cinnamoylpyrrolidine against different platelet aggregation inducers.

| Inducing Agent | IC50 Value (µM) | Test System |

|---|---|---|

| Platelet-Activating Factor (PAF) | 37.3 medchemexpress.comtargetmol.com | Washed Rabbit Platelets |

| Collagen | 37.3 bioscience.co.ukcaymanchem.com | Washed Rabbit Platelets |

| Arachidonic Acid | 30.5 bioscience.co.ukcaymanchem.com | Washed Rabbit Platelets |

The ability of 1-Cinnamoylpyrrolidine to block platelet aggregation induced by specific agonists like PAF suggests it interacts with distinct molecular targets within platelet signaling pathways. medchemexpress.comtargetmol.comescardio.org Its potent inhibition of PAF-induced aggregation points towards a potential interaction with the Platelet-Activating Factor Receptor (PAFR). medchemexpress.comtargetmol.com By interfering with this receptor, the compound can disrupt the downstream signaling cascade that leads to platelet activation and aggregation. medchemexpress.comwikipedia.org The broader inhibitory action against both collagen and arachidonic acid-induced aggregation implies that 1-Cinnamoylpyrrolidine may interfere with biochemical pathways common to different activation mechanisms. bioscience.co.ukcaymanchem.com

DNA Interaction and Nucleic Acid Scission Studies

Beyond its effects on platelets, 1-Cinnamoylpyrrolidine has been identified as a DNA strand scission agent. medchemexpress.comnih.gov This activity has been demonstrated in cell-free assays using plasmid DNA. nih.govimmunomart.com

In vitro studies have shown that 1-Cinnamoylpyrrolidine can induce the relaxation of supercoiled plasmid DNA. medchemexpress.comnih.govimmunomart.com Specifically, research utilizing the pBR322 plasmid demonstrated that the compound facilitates the conversion of the tightly wound supercoiled form of the plasmid into a more relaxed state. medchemexpress.comtargetmol.comnih.gov This relaxation is indicative of the introduction of single-strand breaks (nicks) in the DNA backbone, a characteristic of DNA cleaving agents. nih.gov

The mechanism underlying the DNA cleaving ability of 1-Cinnamoylpyrrolidine has been investigated, revealing a critical dependency on a metallic cofactor. caymanchem.com The compound's ability to cleave DNA strands is observed in the presence of copper ions (Cu2+). caymanchem.comtargetmol.com In the absence of copper, this activity is not seen. bioscience.co.ukcaymanchem.com This suggests that the mechanism involves the formation of a complex with copper, which then participates in the cleavage reaction. It is thought that this process involves the generation of reactive oxygen species, which in turn cause oxidative damage and scission of the DNA strands. This copper-dependent cleavage represents a distinct mechanism of DNA interaction. nih.gov

Table 2: DNA Cleavage Activity of 1-Cinnamoylpyrrolidine This interactive table details the observed DNA interaction and the necessary conditions for the activity.

| Activity | Substrate | Required Cofactor | Mechanism |

|---|---|---|---|

| Induction of DNA Relaxation medchemexpress.comnih.gov | Supercoiled pBR322 Plasmid DNA medchemexpress.comtargetmol.comnih.gov | Copper (Cu2+) caymanchem.comtargetmol.com | Oxidative DNA Strand Scission |

Antimicrobial Efficacy Investigations

Pre-clinical research has explored the potential of 1-cinnamoylpyrrolidine and its derivatives as antimicrobial agents, focusing on their activity against a spectrum of clinically relevant bacteria. These investigations delve into the compound's efficacy, spectrum of activity, and the physicochemical properties that govern its potency.

Studies have demonstrated that 1-cinnamoylpyrrolidine exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research involving a panel of five bacterial strains revealed its efficacy. cabidigitallibrary.org The compound, a derivative of cinnamic acid, showed potent inhibitory and bactericidal activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and the methicillin-resistant Staphylococcus aureus (MRSA) strain. cabidigitallibrary.org

In comparative analyses, 1-cinnamoylpyrrolidine displayed stronger antibacterial action than its precursor, cinnamic acid. cabidigitallibrary.org While cinnamic acid showed more potent inhibition against Gram-positive bacteria compared to Gram-negative strains, its derivative, 1-cinnamoylpyrrolidine, exhibited consistent and strong activity across all tested species. cabidigitallibrary.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for 1-cinnamoylpyrrolidine were both found to be 0.5 mg/mL for all five bacterial strains tested. cabidigitallibrary.org

Interactive Data Table: Antimicrobial Activity of 1-Cinnamoylpyrrolidine Use the filter to select specific bacteria and view their MIC/MBC values.

| Compound | Bacterial Strain | Gram Type | MIC (mg/mL) | MBC (mg/mL) |

| 1-Cinnamoylpyrrolidine | E. coli | Gram-Negative | 0.5 | 0.5 |

| 1-Cinnamoylpyrrolidine | P. aeruginosa | Gram-Negative | 0.5 | 0.5 |

| 1-Cinnamoylpyrrolidine | S. aureus | Gram-Positive | 0.5 | 0.5 |

| 1-Cinnamoylpyrrolidine | B. subtilis | Gram-Positive | 0.5 | 0.5 |

| 1-Cinnamoylpyrrolidine | MRSA | Gram-Positive | 0.5 | 0.5 |

The antimicrobial potency of a compound is influenced by several factors, including its molecular structure, which dictates properties like lipophilicity and steric effects. cabidigitallibrary.org Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical parameter for antimicrobial agents as it affects their capacity to penetrate the lipid-rich cell membranes of bacteria. cabidigitallibrary.orgresearchgate.net

Compounds with high lipophilicity can more readily pass through the bacterial cell membrane, which may lead to cell lysis or damage. cabidigitallibrary.org It has been noted that 1-cinnamoylpyrrolidine possesses a higher lipophilicity value when compared to cinnamic acid and methyl cinnamate (B1238496), a factor that contributes to its stronger bacterial growth inhibition and lower MIC value. cabidigitallibrary.org This suggests that the pyrrolidine (B122466) moiety enhances the compound's ability to interact with and disrupt bacterial membranes. The relationship between lipophilicity and antibacterial activity is a key consideration in the design of new antimicrobial drugs, where a finely tuned lipophilic/hydrophilic ratio can govern potency and selectivity. nih.govnih.gov

Antioxidant and Oxidative Stress Mitigation Studies

Oxidative stress, an imbalance between pro-oxidant and antioxidant species, is implicated in the development of numerous age-related diseases. nih.govnih.gov Antioxidants can mitigate oxidative stress by inhibiting or retarding the oxidation process. nih.gov The antioxidant potential of 1-Cinnamoylpyrrolidine has been explored through various in vitro models.

Inhibition of Lipid Peroxidation in Rat Hepatic Microsomal Membranes

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. nih.gov The ability of a compound to inhibit lipid peroxidation in rat hepatic microsomal membranes is a key indicator of its antioxidant potential. uoa.grnih.gov Studies have shown that various compounds can inhibit microsomal lipid peroxidation induced by chemical agents or ionizing radiation in a dose-dependent manner. nih.govnih.gov This inhibition is often attributed to the compound's free radical scavenging activity. nih.gov For instance, some compounds have been found to inhibit lipid peroxidation in rat liver microsomes induced by an NADPH-generating system or by ascorbate (B8700270) in the presence of an ADP-iron complex. nih.gov

The antioxidant activity of certain compounds is expressed as the concentration that inhibits lipid peroxidation by 50% (IC50). uoa.gr For example, a series of novel compounds demonstrated potent inhibition of lipid peroxidation in rat liver microsomal membranes, with IC50 values ranging from 0.06 to 2.58 μM. uoa.gr

Free Radical Scavenging Capabilities (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable colorimetric method for evaluating the free radical scavenging potential of antioxidant compounds. mdpi.comresearchgate.netnih.gov This assay measures the ability of a compound to reduce the stable DPPH radical. nih.gov The scavenging activity is often concentration-dependent, with a maximum scavenging effect observed at a specific concentration, after which the effect may decline. nih.gov The DPPH radical scavenging ability is typically determined in organic solvents like methanol (B129727) or ethanol (B145695) by measuring the decrease in absorbance at approximately 517 nm. mdpi.com The results can be expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50). researchgate.net The presence of phytochemicals like flavonoids and other polyphenols in extracts is often correlated with their DPPH scavenging activity. nih.gov

| Compound/Extract | Maximum Scavenging Concentration | IC50/EC50 Value | Reference |

|---|---|---|---|

| Chloroform Extract of S. wallichii | 160 µg/ml | Not Specified | nih.gov |

| Ethanol Extract of S. wallichii | 80 µg/ml | Not Specified | nih.gov |

| Aqueous Extract of S. wallichii | 140 µg/ml | Not Specified | nih.gov |

| Kaempferol | Not Specified | 0.004349 mg/ml | nih.gov |

Modulation of Oxidative Protein Glycation

Protein glycation is a non-enzymatic reaction between reducing sugars and proteins, which can lead to the formation of advanced glycation end products (AGEs). mdpi.comnih.govmdpi.com This process is accelerated in conditions of hyperglycemia and can contribute to the development of diabetic complications. mdpi.comnih.gov Oxidative stress is closely linked to glycation, as the depletion of antioxidants can increase the levels of reactive carbonyl species that drive the formation of AGEs. mdpi.com Natural compounds, particularly polyphenols and other antioxidants, have been investigated for their ability to inhibit protein glycation in vitro. mdpi.com The inhibition of glycoxidation has been demonstrated for various polyphenols, highlighting their potential to mitigate the effects of glycation. mdpi.com

Anti-Inflammatory Property Assessments

Inflammation is a biological response implicated in a wide range of diseases. nih.gov The assessment of a compound's anti-inflammatory properties is a critical step in pre-clinical research.

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. cabidigitallibrary.orgfrontiersin.org Inhibition of LOX enzymes is a key target for anti-inflammatory therapies. cabidigitallibrary.orgnih.gov The inhibitory activity of compounds against LOX can be assayed by monitoring the differential decrease in absorbance at 234 nm when the enzyme is incubated with a substrate like linoleic acid. cabidigitallibrary.org The percentage of LOX inhibition can be positively correlated with the total content of certain phytochemicals like flavonoids. mdpi.com For example, studies on various plant extracts have shown a range of LOX inhibition from 53.75% to 78.55%. cabidigitallibrary.org Some compounds have been shown to be potent inhibitors of specific LOX enzymes, with IC50 values in the micromolar and even nanomolar range. nih.gov

| Compound/Extract | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Linoleyl hydroxamic acid (LHA) | h5-LO | 7 µM | nih.gov |

| Linoleyl hydroxamic acid (LHA) | 12-LO | 0.6 µM | nih.gov |

| Linoleyl hydroxamic acid (LHA) | 15-LO | 0.02 µM | nih.gov |

| Berberis vulgaris Stem Extract | LOX | 83.56% Inhibition | mdpi.com |

| Berberis vulgaris Leaf Extract | LOX | 79.78% Inhibition | mdpi.com |

| Berberis vulgaris Fruit Extract | LOX | 45.24% Inhibition | mdpi.com |

In Vivo Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema in Rodents)

The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for assessing the acute anti-inflammatory activity of compounds. researchgate.netmdpi.comnih.gov In this model, a phlogistic agent, carrageenan, is injected into the paw of a rat or mouse, inducing a localized inflammation and edema. mdpi.comnih.gov The ability of a test compound to reduce or prevent this swelling is a measure of its anti-inflammatory effect. researchgate.net The edema develops in a biphasic manner, and the inhibition of this process is often compared to that of standard anti-inflammatory drugs. mdpi.com This model is particularly relevant for studying compounds that may act through the cyclooxygenase pathway. mdpi.com The anti-inflammatory effect is typically quantified by measuring the percentage of inflammation reduction compared to a control group. researchgate.net

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel compounds and provides insights into the molecular properties that are crucial for their function.

To navigate the complexity of molecular interactions, researchers employ various multivariate statistical models. A notable QSAR study on a series of 31 cinnamoyl pyrrolidine (B122466) derivatives as inhibitors of MMP-2 utilized the Partial Least Squares (PLS) method. nthu.edu.tw PLS is a robust statistical technique that can handle datasets with a large number of variables, which is often the case in QSAR studies where numerous molecular descriptors are calculated. nthu.edu.twvcclab.org This method constructs a linear model by projecting the predictor and response variables to a new space, thereby reducing the dimensionality of the data while maximizing the covariance between the variables. vcclab.org The developed PLS model for the cinnamoyl pyrrolidine derivatives was validated using rigorous statistical methods, including Leave-N-Out cross-validation, which confirmed its robustness and predictive power. nthu.edu.tw

While not explicitly detailed in the primary literature for 1-cinnamoylpyrrolidine, other modeling techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are also widely used in QSAR. MLR is a more traditional approach that models the linear relationship between a dependent variable and one or more independent variables. ANNs, inspired by the structure of the human brain, are powerful tools capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.govnih.govresearchgate.netresearchgate.net These networks consist of interconnected nodes, or "neurons," organized in layers, and can be "trained" on a dataset to recognize patterns and make predictions. nih.govnih.govresearchgate.netresearchgate.net

A crucial aspect of QSAR is the identification of molecular descriptors that significantly influence the biological activity of the compounds. For cinnamoyl pyrrolidine derivatives, studies have shown that their inhibitory activity against MMP-2 is predominantly governed by their electronic properties. nthu.edu.tw The QSAR model identified several key descriptors, including:

SOFT: A quantum chemical descriptor related to the difference in energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nthu.edu.tw A higher SOFT value, indicating a smaller energy gap, is associated with greater molecular reactivity and, in this case, higher inhibitory potency. nthu.edu.tw

αxx: A component of the molecular polarizability. nthu.edu.tw Polarizability reflects the ease with which the electron cloud of a molecule can be distorted by an external electric field, playing a role in non-covalent interactions with the target protein. ucsb.edunih.govnih.govresearchgate.net

Atomic Charges (qNBO): Descriptors that quantify the electron density on specific atoms within the molecule. nthu.edu.tw Variations in atomic charges, particularly on the nitrogen and other atoms in the pyrrolidine ring, were found to influence the interactions with the MMP-2 binding site. nthu.edu.tw

These findings underscore the importance of the electronic landscape of the molecule in its ability to inhibit MMP-2. While not explicitly highlighted as a primary driver in this specific QSAR study, hydrophobicity is another critical molecular property that frequently plays a significant role in ligand-target interactions, influencing how a molecule partitions between aqueous and lipid environments and its ability to engage with hydrophobic pockets in a protein. nih.gov

Below is a table summarizing the key molecular descriptors and their influence on the biological activity of cinnamoylpyrrolidine derivatives.

| Descriptor | Type | Influence on Biological Activity |

| SOFT | Electronic | Positively correlated with inhibitory potency; higher values indicate greater reactivity. nthu.edu.tw |

| α | Electronic | A significant component of molecular polarizability influencing interactions. nthu.edu.tw |

| qNBO | Electronic | Atomic charges on the pyrrolidine ring affect interactions with the binding site. nthu.edu.tw |

| Hydrophobicity | Physicochemical | Generally important for interactions with hydrophobic pockets in target proteins. nih.gov |

The ultimate goal of a QSAR model is to serve as a predictive tool for the design of new, more potent compounds. The validated PLS model for cinnamoyl pyrrolidine derivatives can be used to predict the MMP-2 inhibitory potency of newly designed, yet unsynthesized, analogues. nthu.edu.twnih.gov By understanding the impact of key molecular descriptors, medicinal chemists can rationally modify the structure of 1-cinnamoylpyrrolidine to enhance its desired properties. For instance, modifications that increase the SOFT value or optimize the electronic and polarizability characteristics are predicted to lead to more potent MMP-2 inhibitors. nthu.edu.tw This predictive capability significantly streamlines the drug discovery process, reducing the need for extensive and costly synthesis and screening of numerous compounds. nih.gov

Ligand-Target Interaction Studies and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for visualizing and analyzing the interactions between a ligand, such as 1-cinnamoylpyrrolidine, and its protein target at the atomic level.

Molecular docking studies on cinnamoyl pyrrolidine derivatives have provided valuable insights into their binding mode within the active site of MMPs. nthu.edu.tw The active site of MMPs is characterized by a catalytic zinc ion and several subsites (S1, S1', S2', etc.) that accommodate the side chains of the substrate. nih.gov Docking simulations suggest that the ester carbonyl group of the cinnamoyl pyrrolidine derivatives can chelate the catalytic zinc ion, a crucial interaction for inhibition. nthu.edu.tw The side chains of the pyrrolidine ring are predicted to occupy the S1 and S1' pockets of the enzyme, contributing to the binding affinity and selectivity. nthu.edu.tw For instance, studies on cinnamaldehyde (B126680) derivatives, which share the cinnamoyl scaffold, have also highlighted the importance of interactions with the S1' pocket and the catalytic zinc in MMP-2 inhibition. nih.gov

The following table outlines the predicted binding interactions of cinnamoylpyrrolidine derivatives with the active site of MMPs.

| Molecular Moiety | Predicted Interaction Site | Type of Interaction |

| Ester Carbonyl | Catalytic Zn²⁺ ion | Chelation/Coordination nthu.edu.tw |

| Pyrrolidine Side Chain (at Nitrogen) | S1 Cavity | Van der Waals / Hydrophobic nthu.edu.tw |

| Pyrrolidine Side Chain (at C4) | S1' Cavity | Van der Waals / Hydrophobic nthu.edu.tw |

| Aromatic Rings | Hydrophobic Regions | π-π stacking / Hydrophobic nthu.edu.tw |

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The presence of heteroatoms, such as oxygen and nitrogen, in the cinnamoylpyrrolidine scaffold allows for the formation of hydrogen bonds with amino acid residues in the MMP active site. nthu.edu.tw These interactions are highly directional and play a key role in orienting the inhibitor within the binding pocket. nih.govprimescholars.com For example, studies on other MMP inhibitors have shown that hydrogen bonds with residues like leucine (B10760876) and alanine (B10760859) are critical for binding. nih.gov

Molecular Dynamics Simulations in Ligand-Protein Systems

Molecular dynamics (MD) simulations serve as a computational microscope, providing a dynamic view of the interactions between a ligand, such as 1-cinnamoylpyrrolidine, and its protein target. These simulations offer valuable insights into the conformational changes and binding stability of the complex over time.

Conformational Dynamics and Binding Stability Assessment

This stability is a crucial indicator of a potentially effective inhibitor, as it implies a sustained interaction with the target enzyme. The binding energy of 1-cinnamoylpyrrolidine with the SARS-CoV-2 main protease was calculated to be -6.4 kcal/mol, suggesting a favorable binding affinity. researchgate.net

Characterization of Residue-Specific Interactions

The aforementioned computational study also provided insights into the specific amino acid residues of the SARS-CoV-2 main protease that are crucial for the binding of various phytochemicals. researchgate.net Although the detailed interactions for 1-cinnamoylpyrrolidine were not individually elaborated in the primary report, the study of related cinnamoyl derivatives and other compounds binding to viral proteases highlights the types of interactions that are likely at play.

Biochemical Pathways and Molecular Mechanisms of Action

Elucidation of Specific Receptor and Enzyme Interactions

Research into the molecular interactions of 1-Cinnamoylpyrrolidine has identified its engagement with both cell surface receptors and nucleic acids, suggesting a multi-faceted mechanism of action.

One of the primary identified targets of 1-Cinnamoylpyrrolidine is the Platelet-Activating Factor Receptor (PAFR) . PAFR is a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis medchemexpress.comtargetmol.com. 1-Cinnamoylpyrrolidine exhibits antagonist activity towards this receptor, thereby inhibiting the downstream signaling events that are typically initiated by the binding of its endogenous ligand, the platelet-activating factor (PAF) nih.govnih.gov. This antagonistic action is the basis for its observed inhibitory effect on platelet aggregation nih.govnih.gov. The inhibition of PAF-induced platelet aggregation is a key biological response mediated by this receptor interaction clinpgx.orgmdpi.com. The specifics of the binding of 1-Cinnamoylpyrrolidine to PAFR are a subject of ongoing research, with structure-activity relationship studies of related PAF antagonists indicating that both the lipid backbone and the polar headgroup of the molecule are critical for potent receptor binding and antagonist activity nih.gov.

In addition to its interaction with cell surface receptors, 1-Cinnamoylpyrrolidine has been demonstrated to function as a DNA cleavage agent . This activity is dependent on the presence of copper ions (Cu²⁺) and likely proceeds through an oxidative mechanism nih.govnih.gov. The process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in proximity to the DNA backbone, leading to strand scission nih.govresearchgate.net. This mechanism of action is shared by other copper-coordinating compounds and is of interest for its potential cytotoxic and anti-tumor applications nih.govnih.gov. The interaction with DNA represents a direct enzymatic-like action on a fundamental cellular macromolecule.

Table 1: Receptor and Enzyme Interactions of 1-Cinnamoylpyrrolidine

| Target | Interaction Type | Observed Effect |

|---|---|---|

| Platelet-Activating Factor Receptor (PAFR) | Antagonism | Inhibition of platelet aggregation |

Impact on Cellular Signaling Cascades and Biochemical Processes

The interaction of 1-Cinnamoylpyrrolidine with its molecular targets initiates a cascade of downstream cellular signaling events. The modulation of these pathways is central to the compound's biological effects.

The antagonistic activity of 1-Cinnamoylpyrrolidine at the PAFR directly impacts intracellular signaling pathways coupled to this receptor. PAFR activation typically leads to the activation of phospholipases, resulting in the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC) clinpgx.orgnih.gov. By blocking PAFR, 1-Cinnamoylpyrrolidine is presumed to inhibit these downstream events, thereby preventing platelet activation and aggregation nih.govclinpgx.org. Furthermore, platelet aggregation is also influenced by the levels of cyclic adenosine monophosphate (cAMP); agents that increase cAMP levels are known to inhibit platelet aggregation mdpi.comnih.gov. While a direct effect of 1-Cinnamoylpyrrolidine on cAMP levels has not been explicitly detailed, its interference with PAFR signaling, which can cross-talk with adenylyl cyclase activity, may contribute to its anti-platelet effects nih.gov.

There is substantial evidence, primarily from studies on the parent compound cinnamaldehyde (B126680) and related derivatives, that these molecules can significantly modulate inflammatory signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways nih.govassaygenie.com. The MAPK family, which includes ERK, JNK, and p38, is a crucial set of signaling proteins that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis nih.govnih.govabcam.com. Cinnamaldehyde has been shown to suppress the activation of these kinases in various cell types nih.gov.

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules cellsignal.comnih.govnih.govchemdiv.com. The activation of NF-κB is a common downstream event of Toll-like receptor (TLR) signaling nih.govmdpi.comresearchgate.net. Studies on cinnamoyl derivatives have demonstrated their ability to inhibit the activation of the TLR4-MyD88-NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators nih.gov. A structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to inhibit both MyD88-dependent and TRIF-dependent TLR signaling pathways, leading to the suppression of NF-κB and IRF3 activation nih.gov. This suggests that 1-Cinnamoylpyrrolidine may exert its anti-inflammatory effects through a similar mechanism, by interfering with the upstream activation of these critical inflammatory pathways.

Table 2: Impact of Cinnamoyl Derivatives on Cellular Signaling Pathways

| Signaling Pathway | Effect | Associated Biological Process |

|---|---|---|

| MAPK (ERK, JNK, p38) | Inhibition of activation | Inflammation, Apoptosis, Cell Proliferation |

| NF-κB | Inhibition of activation | Inflammation, Immune Response |

Interrogation of Target-Mediated Biological Responses

The molecular interactions and subsequent modulation of signaling cascades by 1-Cinnamoylpyrrolidine culminate in distinct biological responses, most notably anti-inflammatory effects and the induction of apoptosis.

The anti-inflammatory activity of 1-Cinnamoylpyrrolidine and its derivatives is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways nih.govmdpi.commdpi.com. By preventing the activation of these pathways, the production of key inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is suppressed nih.gov. This leads to a reduction in the inflammatory response in various experimental models mdpi.com.

The induction of apoptosis , or programmed cell death, is another significant biological response associated with cinnamoyl compounds nih.govnih.gov. This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins and is often initiated in response to cellular stress, such as DNA damage cellsignal.commdpi.com. The DNA cleavage activity of 1-Cinnamoylpyrrolidine can serve as a potent trigger for apoptosis nih.gov. Furthermore, the activation of the JNK and p38 MAPK pathways, which can be modulated by cinnamaldehyde, is known to play a crucial role in initiating the apoptotic cascade nih.govmdpi.com. The apoptotic program can be executed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the key executioners of apoptosis cellsignal.commdpi.com. Cinnamaldehyde has been shown to induce apoptosis through the activation of pro-apoptotic Bcl-2 family proteins and the MAPK signaling pathway nih.gov.

Neuroprotective effects have also been reported for cinnamaldehyde, suggesting another potential biological response for related compounds like 1-Cinnamoylpyrrolidine nih.gov. These neuroprotective mechanisms are often linked to the modulation of inflammatory and oxidative stress pathways within the central nervous system nih.gov.

Table 3: Target-Mediated Biological Responses of Cinnamoyl Derivatives

| Biological Response | Mediating Pathway(s) | Key Molecular Events |

|---|---|---|

| Anti-inflammation | NF-κB, MAPK | Decreased production of pro-inflammatory cytokines and enzymes |

| Apoptosis | MAPK, DNA Damage Response | Activation of caspases, modulation of Bcl-2 family proteins |

Future Directions and Advanced Research Perspectives

Development of Advanced Synthetic Strategies for Complex Analogs

The evolution of synthetic chemistry provides the tools to create novel and complex analogs of 1-cinnamoylpyrrolidine with potentially enhanced efficacy and specificity. Standard synthesis typically involves the amidation of cinnamic acid or its derivatives. japsonline.comjapsonline.com A common method is the reaction of a pyrrolidine (B122466) derivative with cinnamoyl chloride, which can be prepared from cinnamic acid using reagents like thionyl chloride (SOCl₂). ontosight.aicabidigitallibrary.org

Future synthetic endeavors are moving beyond these foundational reactions. The focus is shifting towards more efficient and versatile strategies, such as:

One-Pot Synthesis: Developing multi-component reactions where starting materials like an aromatic aldehyde, pyrrolidine, and a coupling agent react in a single step to form complex cinnamoylpyrrolidine analogs. This approach, explored for other heterocyclic compounds, improves efficiency and reduces waste. nih.gov

Novel Catalysis: The use of advanced catalysts, including nanocarrier-based catalysts, can offer higher yields and milder reaction conditions. nih.gov For instance, palladium catalysts have been used in processes for preparing similar carboxylic acid amides. google.com

Complex Conjugation: Advanced strategies can be employed to attach the 1-cinnamoylpyrrolidine scaffold to other complex molecules, such as fullerenes or other biologically relevant structures, to create multifunctional hybrids with unique properties. ineosopen.org

Click Chemistry: The application of click chemistry, particularly for creating derivatives with 1,2,3-triazolic portions, offers a high-yielding and straightforward method for expanding the library of analogs for structure-activity relationship (SAR) studies. dntb.gov.ua

These advanced methods will be instrumental in generating a diverse library of complex analogs, which is crucial for systematically exploring the therapeutic potential of the 1-cinnamoylpyrrolidine core structure.

Exploration of Novel Biological Activities and Therapeutic Potential

Initial research has identified 1-cinnamoylpyrrolidine and its derivatives as possessing a range of biological activities, including antiplatelet, antioxidant, and DNA-cleaving properties. The therapeutic potential of this scaffold appears broad, with significant findings in anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer and Anti-inflammatory Potential: Several studies have highlighted the promise of cinnamoylpyrrolidine derivatives as anticancer agents, particularly through the inhibition of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are key enzymes in cancer cell invasion and metastasis. japsonline.com Derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7). japsonline.comontosight.ai Furthermore, cinnamoyl derivatives show potential in mitigating inflammation. One study demonstrated that a derivative could counter the overexpression of Toll-like receptor 4 (TLR4) and reduce levels of inflammatory mediators such as IL-6, IL-1β, and TNF-α in a model of gut inflammation, suggesting a therapeutic avenue for gastrointestinal diseases. nih.gov

Antimicrobial and Other Activities: The compound 1-cinnamoylpyrrolidine has demonstrated potent antibacterial effects against a panel of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 0.5 mg/mL. cabidigitallibrary.org Other derivatives have been investigated for their potential as inhibitors of enzymes like prolyl oligopeptidase (POP), which is implicated in neurodegenerative disorders. thieme-connect.de

The table below summarizes key research findings on the biological activities of 1-cinnamoylpyrrolidine and its analogs.

| Derivative/Analog | Biological Activity | Research Finding |

| 1-Cinnamoylpyrrolidine | Anticancer | Exhibits inhibitory effects on matrix metalloproteinases (MMP-2, MMP-9) involved in metastasis. |

| 1-Cinnamoylpyrrolidine | Antibacterial | Shows strong activity against E. coli, P. aeruginosa, S. aureus, B. subtilis, and MRSA (MIC/MBC of 0.5 mg/mL). cabidigitallibrary.org |

| N-cinnamoyl-trans-3,4-diacetoxypyrrolidine | Anticancer | Found to have significant cytotoxic activity against certain cancer cell lines. ontosight.ai |

| Cinnamoyl Derivative (DM1) | Anti-inflammatory | Mitigates LPS-induced overexpression of TLR4 and reduces inflammatory mediators (IL-6, IL-1β, TNF-α) in Caco-2 cells. nih.gov |

| 1-cinnamoylpyrrolidine-2-carboxylic acid | Antioxidant / Anti-inflammatory | Capable of inhibiting lipid peroxidation and the lipoxygenase (LOX) enzyme. mdpi.comnih.gov |

| Cinnamoylpyrrolidine Derivatives | Enzyme Inhibition | Investigated as potential inhibitors of prolyl oligopeptidase (POP), a target in neurodegenerative disorders. thieme-connect.de |

Future research should aim to build on these findings by screening diverse libraries of analogs against a wider range of biological targets to uncover novel therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond identifying biological activities and truly understand how 1-cinnamoylpyrrolidine derivatives function at a systemic level, the integration of multi-omics data is essential. A multi-omics approach combines data from different biological layers—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive picture of a drug's mechanism of action. bmbreports.orgresearchgate.net

Currently, there is a lack of multi-omics studies focused specifically on 1-cinnamoylpyrrolidine. Future research employing these techniques could provide profound insights:

Transcriptomics (RNA-seq): This would reveal how treatment with a 1-cinnamoylpyrrolidine analog alters gene expression in target cells. For example, in cancer cells, it could identify entire pathways related to cell cycle, apoptosis, or metastasis that are disrupted. nih.gov

Proteomics: This analysis would identify changes in protein expression and post-translational modifications, confirming that the gene expression changes observed in transcriptomics translate to functional proteins. It can also help in identifying the direct protein targets of the compound.

Metabolomics: By analyzing the global metabolic profile of cells or tissues after treatment, researchers can understand how the compound affects cellular metabolism. nih.gov This is particularly relevant for understanding its effects in cancer or inflammatory diseases, which involve significant metabolic reprogramming. nih.gov

By integrating these datasets, researchers can construct detailed models of the compound's biological interactions, identify novel biomarkers for its efficacy, and understand potential off-target effects, paving the way for more rational drug development. bmbreports.orgresearchgate.net

Development of Advanced Pre-clinical Research Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems for Pharmacological Research)

The limitations of traditional two-dimensional (2D) cell cultures and the ethical and cost considerations of animal models are driving the adoption of more advanced preclinical models. nih.govbiocompare.com For a compound like 1-cinnamoylpyrrolidine, these models can offer more physiologically relevant data on efficacy and disposition.

Three-Dimensional (3D) Cell Cultures: Unlike 2D monolayers, 3D cell cultures such as spheroids and organoids allow cells to grow in a structure that more closely mimics the in vivo environment. nih.govmdpi.com This promotes cell-cell and cell-matrix interactions that are crucial for normal tissue function and disease pathology. mdpi.com These models are becoming indispensable in cancer research as they can better replicate the tumor microenvironment and predict drug resistance. nih.govnih.gov For 1-cinnamoylpyrrolidine, 3D cancer spheroids would be an ideal platform to validate the anti-metastatic activity suggested by its inhibition of MMPs.

Organ-on-a-Chip (OOC) Systems: OOCs are microfluidic devices containing living cells that simulate the activities and physiological responses of an entire organ or organ system. nih.govwikipedia.org These systems can model organs like the liver, lung, gut, and kidney. wikipedia.orgxiahepublishing.com The development of OOC technology presents a significant opportunity for the preclinical evaluation of 1-cinnamoylpyrrolidine derivatives. thno.org For example, a "gut-on-a-chip" could be used to study the anti-inflammatory effects observed in Caco-2 cells in a more dynamic system that includes physiological fluid flow and interactions with other cell types. nih.govnih.gov A "liver-on-a-chip" could provide crucial data on the compound's metabolism and potential hepatotoxicity early in the drug development process. nih.govxiahepublishing.com

| Model Type | Description | Advantages for 1-Cinnamoylpyrrolidine Research |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective for initial studies. |

| 3D Cell Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue architecture. mdpi.com | More accurately reflects in vivo cell-cell interactions, tumor microenvironment, and drug responses. nih.govinsphero.com Ideal for testing anti-cancer and anti-inflammatory efficacy. |

| Organ-on-a-Chip (OOC) | Microfluidic devices that recreate the functional units of organs. wikipedia.orgthno.org | Allows for the study of organ-level physiology, drug absorption, metabolism, and toxicity in a human-relevant system, reducing reliance on animal models. nih.govthno.org |

The adoption of these advanced models will significantly improve the translatability of preclinical findings for the 1-cinnamoylpyrrolidine class of compounds.

Computational Design and Predictive Modeling for Targeted Activity and Biochemical Disposition without Extensive In Vivo Testing

Computational approaches are revolutionizing drug discovery by enabling the design and evaluation of new chemical entities in silico before they are ever synthesized. japsonline.com These methods can predict a compound's activity against a specific target as well as its pharmacokinetic properties, significantly accelerating the development process.

For 1-cinnamoylpyrrolidine, computational tools can be applied in several ways:

Molecular Docking: This technique predicts how a compound binds to the three-dimensional structure of a protein target. In silico docking studies have already been used to explore how cinnamoyl derivatives interact with targets like MMP-9, providing a molecular basis for their observed anti-cancer activity. japsonline.comjapsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. japsonline.com By developing QSAR models for a series of 1-cinnamoylpyrrolidine analogs, researchers can identify the key structural features required for potency and selectivity, guiding the design of more effective compounds. japsonline.comnih.gov

Advanced Predictive Modeling: The future lies in using more sophisticated computational methods, including machine learning and deep learning, for de novo design. biorxiv.orgbiorxiv.org These approaches can generate novel molecular structures optimized for multiple parameters simultaneously, such as high target affinity, low off-target activity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov This allows for the computational design of analogs with a higher probability of success, thereby minimizing the need for extensive and costly in vivo testing. nih.gov

By leveraging these predictive models, the development of 1-cinnamoylpyrrolidine derivatives can become a more targeted and efficient process, focusing resources on candidates with the highest potential for therapeutic success.

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm the DNA strand-breaking activity of 1-Cinnamoylpyrrolidine in the presence of Cu²⁺?

- Methodology :

- Plasmid Relaxation Assay : Supercoiled pBR322 DNA is incubated with 1-Cinnamoylpyrrolidine and Cu²⁺. Gel electrophoresis (e.g., agarose) is used to visualize the conversion of supercoiled (Form I) to relaxed circular (Form II) DNA, confirming strand scission .

- Control Experiments : Include reactions without Cu²⁺ or the compound to rule out nonspecific nuclease activity. Quantify band intensity using software like ImageJ to calculate relaxation efficiency .

Q. How is the IC₅₀ value for 1-Cinnamoylpyrrolidine’s inhibition of PAF-induced platelet aggregation determined?

- Protocol :

- Platelet-Rich Plasma (PRP) Preparation : Isolate PRP from human blood via centrifugation (150–200 × g for 10–15 min).

- Dose-Response Assay : Pre-incubate PRP with varying concentrations of 1-Cinnamoylpyrrolidine (e.g., 10–100 μM) for 5–10 min. Induce aggregation with PAF (1–2 μM) and monitor turbidity changes using an aggregometer.

- Data Analysis : Plot % inhibition vs. log[concentration] and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Reported IC₅₀ is 37.3 μM .

Q. What spectroscopic techniques are employed to characterize 1-Cinnamoylpyrrolidine’s structure?

- Techniques :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the cinnamoyl and pyrrolidine moieties (e.g., aromatic protons at δ 7.2–7.6 ppm, pyrrolidine protons at δ 3.3–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass 201.1312 Da) validates molecular formula (C₁₃H₁₅NO) .

Advanced Research Questions

Q. How can researchers optimize 1-Cinnamoylpyrrolidine’s bioactivity for therapeutic applications?

- Strategies :

- Structure-Activity Relationship (SAR) Studies : Modify the cinnamoyl group (e.g., substituents on the phenyl ring) or pyrrolidine backbone to enhance DNA binding or platelet inhibition. Compare analogs using pBR322 relaxation and platelet aggregation assays .

- Chelation Studies : Test alternative metal ions (e.g., Fe²⁺, Zn²⁺) to assess Cu²⁺-specificity in DNA cleavage. Use EDTA as a chelator control .

Q. What contradictions exist regarding 1-Cinnamoylpyrrolidine’s role in disease models, and how can they be resolved?

- Case Study :

- Conflicting Data : 1-Cinnamoylpyrrolidine is upregulated in rifampicin-resistant tuberculosis (RR-TB) patients , yet its DNA-damaging properties suggest potential antimicrobial activity.

- Resolution : Perform in vitro TB inhibition assays (e.g., MIC determination against M. tuberculosis H37Rv) and transcriptomic analysis to identify context-dependent mechanisms (e.g., host-pathogen interactions) .

Q. What integrated approaches combine 1-Cinnamoylpyrrolidine’s dual bioactivities (DNA cleavage and platelet inhibition) in mechanistic studies?

- Experimental Design :

- Copper-Dependent Pathways : Investigate Cu²⁺ transport (e.g., CTR1 transporter) in platelet membranes to link DNA cleavage (via reactive oxygen species) and aggregation inhibition.

- Molecular Docking : Model interactions between 1-Cinnamoylpyrrolidine and PAF receptors (e.g., PTAFR) using AutoDock Vina to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.